Molecular structure and SMILES string for 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether
Molecular structure and SMILES string for 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether
An In-Depth Technical Guide to 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether: Molecular Structure, Synthesis, and Characterization
Authored by: A Senior Application Scientist
Introduction
2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether is a halogenated aromatic ether. Aromatic ethers are a class of organic compounds that feature an ether linkage to at least one aromatic ring.[1] The presence of both a reactive bromomethyl group and a substituted phenyl ether moiety makes this compound a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials. The bromomethyl group can readily undergo nucleophilic substitution reactions, while the phenyl ether backbone provides a scaffold that can be further functionalized. This guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, a proposed synthetic route, characterization methods, and safety considerations for 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether consists of a 3,4-dimethylphenyl group linked via an ether oxygen to a phenyl group which is substituted with a bromomethyl group at the ortho position.
SMILES String: CC1=CC(C)=C(OC2=CC=CC=C2CBr)C=C1
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Unit | Source/Method |
| Molecular Formula | C15H15BrO | - | - |
| Molecular Weight | 291.18 | g/mol | - |
| Boiling Point | ~350-400 | °C | Estimated based on similar aromatic ethers[2][3] |
| Melting Point | Not available | °C | - |
| LogP | ~4.5 | - | Estimated |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons) | - | Based on general properties of ethers[1] |
Synthesis and Purification
The synthesis of 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether can be envisioned through a two-step process: Williamson ether synthesis followed by benzylic bromination.
Step 1: Williamson Ether Synthesis of 2-(Methyl)phenyl 3,4-dimethylphenyl ether
This classical method for forming ethers involves the reaction of a phenoxide with an alkyl halide.[4][5] In this case, 3,4-dimethylphenol would be deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with 2-methylbenzyl bromide.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a solution of 3,4-dimethylphenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Addition of Alkyl Halide: Add 2-methylbenzyl bromide (1.05 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Benzylic Bromination
The subsequent step involves the selective bromination of the benzylic methyl group of the synthesized ether. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions.[6][7]
Experimental Protocol: Benzylic Bromination
-
Reaction Setup: Dissolve the 2-(methyl)phenyl 3,4-dimethylphenyl ether (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC.
-
Work-up: After the starting material is consumed, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be further purified by column chromatography or recrystallization.
Diagram 1: Synthetic Workflow
Caption: A two-step synthetic pathway to the target compound.
Analytical Characterization
The structure and purity of 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O-C ether linkage and the C-Br bond.
Applications in Drug Discovery
Aromatic ethers are prevalent scaffolds in medicinal chemistry.[10][11] The incorporation of a reactive bromomethyl handle on such a scaffold allows for its use as a building block in the synthesis of more complex molecules. For instance, it can be used to introduce the substituted phenyl ether moiety into a larger molecule through nucleophilic displacement of the bromide. This strategy is valuable in the design of prodrugs, where a cleavable linker is often required.[12] Furthermore, the modification of lead compounds with functional groups like the one present in the title compound can influence pharmacokinetic properties such as lipophilicity and metabolic stability.[13]
Diagram 2: Application in Medicinal Chemistry
Caption: Role as a synthetic intermediate in drug development.
Safety and Handling
While specific toxicity data for 2-(Bromomethyl)phenyl 3,4-dimethylphenyl ether is not available, compounds with similar functional groups, such as bromomethyl ethers and other brominated hydrocarbons, are known to be hazardous.[14][15][16] Therefore, strict safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[14][15]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] In case of contact, rinse immediately with plenty of water.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][17]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[14][17]
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